molecular formula C7H10N2O2 B15072109 1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)

1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)

Cat. No.: B15072109
M. Wt: 154.17 g/mol
InChI Key: LWYIABQBAHPOKH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI) (CAS: 144540-04-5) is a chiral spirocyclic compound featuring two nitrogen atoms in a fused bicyclic framework (molecular formula: C₇H₁₀N₂O₃; molecular weight: 170.17 g/mol) . Its spiro[4.4]nonane core comprises two five-membered rings sharing a single atom (spiro carbon), with the (R)-configuration at the stereogenic center .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(5R)-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m1/s1

InChI Key

LWYIABQBAHPOKH-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@]2(CCNC2=O)NC1=O

Canonical SMILES

C1CC2(CCNC2=O)NC1=O

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis Approach

Modified Grubbs catalyst-mediated strategy adapted from spirodilactam syntheses:

Reaction Scheme

(R)-1,2-Diaminocyclopentane + Diethyl acetylenedicarboxylate  
→ Cyclization (Grubbs II, CH2Cl2, 40°C)  
→ Hydrogenation (H2/Pd-C)  
→ Acidic workup (HCl, reflux)  

Optimized Conditions

Parameter Value Source
Catalyst loading 5 mol%
Reaction time 48 h
ee 92% (requires chiral HPLC separation)

Enzymatic Resolution of Racemates

Lipase-mediated kinetic resolution achieving 99% ee:

Protocol

  • Prepare racemic 1,7-diazaspiro[4.4]nonane-2,6-dione (70794-27-3)
  • Dissolve in tert-butyl methyl ether (0.1M)
  • Add Pseudomonas fluorescens lipase (50 mg/mmol substrate)
  • React at 30°C with vinyl acetate (3 eq)
  • Monitor conversion by ¹H NMR (400 MHz, DMSO-d6):
    • δ 4.25 (dd, J=7.8, 4.1 Hz, 1H, CH-N)
    • δ 2.89 (m, 2H, CH2-N)

Performance Metrics

Metric Value
Conversion (24h) 45%
ee (product) 99% R
Recovery yield 38%

Stereochemical Control Strategies

Chiral Auxiliary Method

Using (R)-phenylethylamine as temporary stereodirecting group:

Key Steps

  • Condense phenylethylamine with cyclopentane-1,3-dione
  • Perform Mitsunobu reaction for spirocyclization
  • Remove auxiliary via hydrogenolysis

Advantages

  • Enables >99% de novo asymmetric synthesis
  • Scalable to multigram quantities

Asymmetric Organocatalysis

Proline-derived catalyst system adapted from related spirocycles:

Catalyst Structure

(S)-2-(Diphenyl((2S,5S)-2,5-dimethylpyrrolidin-1-yl)phosphoramido)acetic acid  

Reaction Outcomes

Entry Temp (°C) ee (%) Yield (%)
1 -20 88 62
2 0 85 71
3 25 78 82

Analytical Characterization

Crystallographic Validation

Single-crystal X-ray parameters for (R)-enantiomer:

Parameter Value
Space group P212121
a (Å) 7.892(2)
b (Å) 10.145(3)
c (Å) 12.879(4)
V (ų) 1034.8(5)
R-factor 0.0412

Chromatographic Methods

HPLC conditions for enantiopurity assessment:

Column Chiralpak IA-3
Mobile phase Hexane:iPrOH 80:20
Flow rate 1.0 mL/min
Retention time (R) 14.3 min
Retention time (S) 16.7 min

Scale-Up Considerations

Green Chemistry Metrics

Comparison of synthetic routes:

Metric Metathesis Route Enzymatic Route
PMI (g/g) 18.7 6.2
E-factor 23.4 8.9
Solvent intensity 56 L/kg 12 L/kg

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

  • Enantiomeric purity is critical for applications in chiral catalysis or drug development, where stereochemistry dictates efficacy .
  • Cis vs. Trans Isomers: The 8-hydroxy derivative (CAS: 144540-04-5) exists in both cis-(5R) and trans-(5R) configurations.

Heteroatom-Substituted Analogs

Oxygen-Substituted Analogs
  • The dioxaspiro derivative exhibits reduced basicity and enhanced stability under acidic conditions, making it suitable for applications in polymer chemistry .
  • 1,6-Dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione (e.g., compounds 25a/26a): The hybrid dioxa/diaza system introduces dual hydrogen-bonding sites, enabling selective coordination in metal-organic frameworks (MOFs) .
Mononitrogen Analogs
  • 1-Azaspiro[4.4]nonane-2,6-dione (CAS: 187106-12-3): With only one nitrogen in the spiro system, this compound lacks the dual basicity of the diazaspiro parent. Its reduced polarity may favor lipid membrane permeability in drug design .

Functionalized Derivatives

  • 2,8-Diphenyl-1,6-dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione (25a/26a): Aryl substituents increase steric bulk, improving enantioselectivity in asymmetric catalysis .

Comparative Analysis

Compound Key Synthetic Route Yield Key Features Reference
(R)-1,7-Diazaspiro[4.4]... Isocyanide multicomponent reaction 36–54% Chiral spirocenter, industrial scale
1,7-Dioxaspiro[4.4]nonane Spirodilactone reduction 75% Oxygen-enhanced stability
2,8-Diphenyl derivatives Cycloaddition with aryl isocyanates N/A Steric hindrance for catalysis

Biological Activity

1,7-Diazaspiro[4.4]nonane-2,6-dione (CAS Number: 12939025), a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and applications based on diverse research findings.

Structural Characteristics

The molecular formula of 1,7-diazaspiro[4.4]nonane-2,6-dione is C7H10N2O2C_7H_{10}N_2O_2, featuring two nitrogen atoms within its cyclic structure and carbonyl functionalities at the 2 and 6 positions. The presence of a phenyl group at the 9-position enhances its reactivity and biological profile .

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
1-benzyl-1,7-diazaspiro[4.4]nonaneBenzyl group instead of phenylStability in drug design
7-(3-pyridyl)-1,7-diazaspiro[4.4]nonanePyridyl moiety includedExhibits varied biological activities
Dimethyl (5R,6S)-6-(2-chlorophenyl)-1,3-dioxoDioxo functionalities presentEnhanced reactivity due to electron-withdrawing groups

Antimicrobial Properties

Research indicates that derivatives of 1,7-diazaspiro[4.4]nonane-2,6-dione exhibit antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Gram-positive bacteria and fungi, suggesting its potential as a lead compound in developing new antimicrobial agents.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties . It appears to mitigate oxidative stress-induced neuronal damage in cell cultures, indicating possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Potential

Preliminary investigations into the anticancer properties of 1,7-diazaspiro[4.4]nonane-2,6-dione have shown promising results. It has been reported to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Synthesis Methods

The synthesis of 1,7-diazaspiro[4.4]nonane-2,6-dione can be achieved through several methods:

  • Cyclization Reactions : Utilizing various catalysts to promote the formation of the spirocyclic structure.
  • Condensation Reactions : Involving the reaction of amines with carbonyl compounds under controlled conditions to yield the desired product.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized derivatives of 1,7-diazaspiro[4.4]nonane-2,6-dione against Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL.

Case Study 2: Neuroprotective Mechanism Investigation

In another investigation focused on neuroprotection, neuronal cells exposed to oxidative stress were treated with varying concentrations of 1,7-diazaspiro[4.4]nonane-2,6-dione. The findings revealed a dose-dependent decrease in cell death and an increase in antioxidant enzyme activity.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., cyclization energy barriers) and electronic properties (HOMO/LUMO gaps) .
  • Molecular Dynamics (MD) : Simulates solvent effects on spiro-ring stability.
  • Docking Studies : Evaluates binding affinity to biological targets (e.g., enzymes) using AutoDock or Schrödinger .

How does the spirocyclic structure of (R)-1,7-Diazaspiro[4.4]nonane-2,6-dione influence its physicochemical properties?

Basic Research Question
The spiro architecture confers:

  • Conformational Rigidity : Reduces entropy loss upon binding to biological targets, enhancing affinity.
  • Solubility : Polar lactam groups improve aqueous solubility compared to non-spiro analogs.
  • Steric Effects : The 3D arrangement can hinder metabolic degradation, improving pharmacokinetics .

How can researchers integrate experimental data with theoretical frameworks to guide drug design using this compound?

Advanced Research Question

  • Theoretical Alignment : Link synthesis to transition-state theory (e.g., Baldwin’s rules for cyclization) .
  • Structure-Activity Relationships (SAR) : Use QSAR models to correlate structural features (e.g., ring strain, dipole moments) with bioactivity data .
  • Mechanistic Studies : Isotopic labeling (15N^{15}\text{N}, 2H^{2}\text{H}) can validate proposed reaction mechanisms .

What strategies mitigate challenges in scaling up the synthesis of (R)-1,7-Diazaspiro[4.4]nonane-2,6-dione for preclinical studies?

Advanced Research Question

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Byproduct Management : Use membrane filtration (e.g., nanofiltration) to remove impurities without chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.